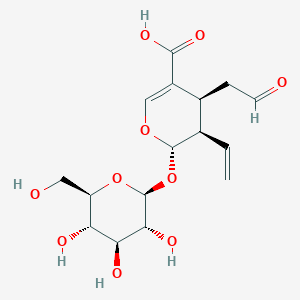

Secologanate

Beschreibung

This compound has been reported in Sinoadina racemosa, Strychnos spinosa, and other organisms with data available.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C16H22O10 |

|---|---|

Molekulargewicht |

374.34 g/mol |

IUPAC-Name |

(2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |

InChI |

InChI=1S/C16H22O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,4,6-8,10-13,15-16,18-21H,1,3,5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1 |

InChI-Schlüssel |

PUEUIRDVQIKCCG-ZASXJUAOSA-N |

Isomerische SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC=O |

Kanonische SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Secologanate; Secologanic Acid; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Secologanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, and its methylated form secologanin, are pivotal secoiridoid monoterpenes in plant specialized metabolism. They serve as the crucial terpenoid precursors for the biosynthesis of a vast array of over 3,000 monoterpenoid indole alkaloids (MIAs), including the pharmaceutically significant anti-cancer agents vincristine and vinblastine produced by Catharanthus roseus (Madagascar periwinkle).[1] The intricate biosynthetic pathway to this compound involves a series of complex enzymatic reactions, including oxidations, reductions, cyclizations, and glycosylations. This pathway is characterized by its remarkable spatial organization within the plant, spanning multiple cell types and subcellular compartments, which necessitates the transport of intermediates.[2][3] A thorough understanding of this pathway, its enzymes, and its regulation is paramount for metabolic engineering efforts aimed at enhancing the production of valuable MIAs in either native plants or heterologous systems like yeast and other plants. This guide provides an in-depth overview of the core biosynthetic route to this compound, summarizing key enzymatic steps, quantitative data, and essential experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.[3] The pathway proceeds through ten subsequent enzymatic reactions to yield secologanin.[3]

-

Geranyl Pyrophosphate (GPP) to Geraniol: The pathway initiates with the formation of the C10 monoterpene precursor, geranyl pyrophosphate (GPP). The enzyme Geraniol Synthase (GES) then catalyzes the dephosphorylation of GPP to produce the acyclic monoterpene alcohol, geraniol .[3]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position (historically referred to as the C10 position) to form 8-hydroxygeraniol . This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , also known as Geraniol 8-oxidase (G8O).[3] G8H is a multifunctional cytochrome P450-dependent monooxygenase (CYP76B6 in C. roseus) that can also catalyze the subsequent oxidation step.[4]

-

Oxidation to 8-oxogeranial: The alcohol groups of 8-hydroxygeraniol are oxidized to aldehydes. This occurs in two successive steps catalyzed by the NADP⁺-dependent 8-hydroxygeraniol oxidoreductase (8-HGO) , yielding the intermediate 8-oxogeraniol and subsequently the dialdehyde 8-oxogeranial .[3]

-

Iridoid Ring Formation: The formation of the characteristic bicyclic iridoid skeleton is a critical step, catalyzed by Iridoid Synthase (ISY) . This enzyme performs a reductive cyclization of 8-oxogeranial, coupling an NAD(P)H-dependent 1,4-reduction with a subsequent Michael-type cyclization to form the iridoid scaffold, nepetalactol , and its open dialdehyde form, iridodial .[5]

-

Oxidation to 7-deoxyloganetic acid: The iridoid scaffold undergoes a three-step oxidation to form a carboxyl group. This key transformation is catalyzed by the cytochrome P450 enzyme Iridoid Oxidase (IO) , also named 7-deoxyloganetic acid synthase (7DLS) , which converts nepetalactol/iridodial into 7-deoxyloganetic acid .[3]

-

Glucosylation: The carboxyl group of 7-deoxyloganetic acid is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7DLGT) , using UDP-glucose as the sugar donor to produce 7-deoxyloganic acid .[6]

-

Hydroxylation to Loganic Acid: The intermediate 7-deoxyloganic acid is hydroxylated at the C7 position to form loganic acid . This reaction is catalyzed by 7-deoxyloganic acid 7-hydroxylase (7DLH) , another cytochrome P450 enzyme.[3][7]

-

Methylation to Loganin: The carboxyl group of loganic acid is methylated to form loganin . This reaction is catalyzed by Loganic acid O-methyltransferase (LAMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[2][8]

-

Oxidative Cleavage to Secologanin: In the final step leading to the secoiridoid structure, the cyclopentane ring of loganin is cleaved. This complex oxidative ring-opening reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 (CYP72A1 in C. roseus) that requires NADPH and molecular oxygen, to form secologanin .[3][7] Secologanin is the direct precursor that condenses with tryptamine to enter MIA biosynthesis. This compound is the de-methylated form.

Pathway Visualization

Caption: The biosynthetic pathway of secologanin from geranyl pyrophosphate.

Quantitative Data

The following table summarizes the available kinetic parameters for several key enzymes in the this compound biosynthetic pathway. It is important to note that these values are often determined using heterologously expressed enzymes and may vary based on the specific assay conditions and the source of the enzyme.

| Enzyme | Abbreviation | Source Organism | Substrate | K_m_ | k_cat_ | Reference(s) |

| Geraniol 8-hydroxylase | G8H (CYP76F45) | Croton stellatopilosus | Geraniol | 66 nM | N/A (V_max_ = 4.6 nmol/min) | |

| Iridoid Synthase | ISY | Catharanthus roseus | 8-Oxogeranial | 4.5 µM | 1.6 s⁻¹ | [2] |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT (UGT8) | Catharanthus roseus | 7-Deoxyloganetic Acid | 88 µM | 1.25 s⁻¹ | |

| UDP-Glucose | 5.38 mM | N/A | ||||

| Loganic Acid O-methyltransferase | LAMT | Vinca rosea | Loganic Acid | 12.5 mM | N/A |

Regarding in vivo concentrations, direct measurements of all pathway intermediates are scarce. However, studies involving the characterization of transporters have utilized injected oocyte concentrations of 100 µM for loganin and loganic acid, and 1 mM for secologanin, suggesting these are within a physiologically relevant range.

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of molecular biology, biochemistry, and reverse genetics. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Assay of Secologanin Synthase (SLS)

This protocol is based on methods used for characterizing cytochrome P450 enzymes like SLS.[7]

-

Cloning and Expression:

-

The full-length cDNA of SLS (CYP72A1) is cloned into a yeast expression vector (e.g., pYeDP60).

-

The construct is transformed into a Saccharomyces cerevisiae strain that co-expresses a NADPH-cytochrome P450 reductase (e.g., from Arabidopsis thaliana or C. roseus), which is essential for P450 activity.

-

Yeast cultures are grown in selective media and protein expression is induced with galactose.

-

-

Microsome Preparation:

-

Induced yeast cells are harvested by centrifugation.

-

Cells are washed and resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

-

Cells are mechanically disrupted using glass beads.

-

The homogenate is centrifuged at low speed (e.g., 10,000 x g) to pellet cell debris.

-

The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the expressed P450 enzyme.

-

The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

-

-

Enzyme Assay:

-

The reaction mixture (e.g., 100 µL final volume) contains:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Resuspended microsomes (50-100 µg of total protein)

-

Loganin (substrate, e.g., 200 µM)

-

NADPH (cofactor, e.g., 1 mM)

-

-

The reaction is initiated by adding NADPH.

-

The mixture is incubated at 30°C for 1-2 hours.

-

The reaction is stopped by adding an organic solvent (e.g., ethyl acetate or methanol).

-

-

Product Analysis:

-

The mixture is vortexed and centrifuged to separate the phases.

-

The organic phase (or the entire methanolic extract) is collected, evaporated to dryness, and resuspended in a suitable solvent.

-

The product, secologanin, is identified and quantified using UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) by comparing its retention time and mass spectrum to an authentic standard.

-

Protocol 2: Iridoid Synthase (ISY) Spectrophotometric Assay

This protocol allows for the determination of ISY kinetic parameters by monitoring cofactor consumption.[2][5]

-

Enzyme Preparation:

-

Recombinant ISY is expressed (e.g., in E. coli) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

The concentration of the purified enzyme is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Conditions:

-

Reactions are performed in a 96-well UV-transparent plate or in a quartz cuvette.

-

The standard reaction mixture (e.g., 200 µL) contains:

-

MOPS buffer (e.g., 20 mM, pH 7.0)

-

NADPH (e.g., 200 µM)

-

Purified ISY enzyme (1-2 µg)

-

-

The mixture is pre-incubated at 30°C for 5 minutes.

-

-

Kinetic Measurement:

-

The reaction is initiated by adding the substrate, 8-oxogeranial (dissolved in a minimal amount of THF to avoid enzyme inhibition). For kinetic analysis, a range of substrate concentrations (e.g., 0.5 µM to 100 µM) is used.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹), is monitored continuously for 5-10 minutes using a spectrophotometer.

-

Initial reaction velocities are calculated from the linear portion of the absorbance curve.

-

-

Data Analysis:

-

The kinetic parameters (K_m_ and V_max_) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

-

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol provides a reverse genetics approach to confirm gene function in vivo by silencing the expression of a target gene. This methodology is based on the efficient cotyledon-VIGS approach.[1]

-

Vector Construction:

-

A 200-400 bp fragment of the target gene's cDNA (e.g., 7DLGT) is selected to ensure specificity and cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

A control vector targeting a visual marker like Phytoene Desaturase (PDS) or Magnesium Chelatase (ChlH) is used to monitor silencing efficiency (causes a photobleached/yellow phenotype). An empty pTRV2 vector is used as a negative control.

-

-

Agrobacterium Transformation:

-

The pTRV2 constructs and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.

-

Separate cultures of Agrobacterium containing pTRV1 and pTRV2 (or its derivatives) are grown overnight in LB medium with appropriate antibiotics.

-

-

Plant Inoculation (Cotyledon-VIGS):

-

C. roseus seeds are germinated in the dark to obtain five-day-old etiolated seedlings.

-

The Agrobacterium cultures are harvested, washed, and resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). Cultures of pTRV1 and pTRV2 derivatives are mixed in a 1:1 ratio.

-

The etiolated seedlings are submerged in the Agrobacterium suspension in a vacuum chamber.

-

A vacuum is applied for several minutes and then released rapidly to facilitate infiltration of the cotyledons.

-

The infiltrated seedlings are co-cultivated in the dark for 2-3 days and then transferred to light conditions.

-

-

Analysis:

-

Silencing phenotypes (e.g., photobleaching in PDS-silenced plants) typically appear within 2-3 weeks.

-

Systemic leaves from silenced and control plants are harvested.

-

Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to confirm the downregulation of the target gene transcript.

-

Metabolite Analysis: Metabolites are extracted from the silenced tissues. The concentrations of this compound pathway intermediates and downstream MIAs (e.g., strictosidine, catharanthine) are quantified using LC-MS to determine the metabolic consequence of gene silencing. A significant reduction in the product of the silenced enzyme and accumulation of its substrate confirms the gene's function.[6]

-

References

- 1. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Characterization of a vacuolar importer of secologanin in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

Secologanate: A Keystone Precursor in Plant Secondary Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpenoid glucoside, occupies a pivotal position in the intricate network of plant secondary metabolism. Its significance lies in its role as a crucial precursor to a vast array of biologically active compounds, most notably the terpenoid indole alkaloids (TIAs). This diverse group of natural products includes high-value pharmaceuticals such as the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antimalarial quinine from Cinchona species, and the antihypertensive ajmalicine.[1] The biosynthetic pathway leading to this compound is a testament to the complex spatial and temporal regulation that governs the production of specialized metabolites in plants. Understanding the intricacies of this compound biosynthesis, its regulation, and its downstream metabolic fate is paramount for the metabolic engineering of medicinal plants and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of this compound as a precursor, detailing its biosynthesis, the enzymes involved, its regulation by signaling pathways, and established experimental protocols for its study.

This compound Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that originates from the general isoprenoid pathway. In plants, the initial steps occur via the methylerythritol 4-phosphate (MEP) pathway, which provides the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The dedicated secoiridoid pathway then channels these precursors towards the synthesis of this compound.

The biosynthesis of this compound from geraniol involves a series of enzymatic reactions, including hydroxylations, oxidations, cyclization, and glycosylation, before the final ring cleavage of loganin. The key enzymes involved in the later stages of this pathway are Loganic Acid O-Methyltransferase (LAMT) and Secologanin Synthase (SLS).

Key Enzymes in the Terminal Steps of this compound Biosynthesis:

-

Loganic Acid O-Methyltransferase (LAMT): This enzyme catalyzes the methylation of loganic acid at the C-11 carboxyl group to form loganin, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

-

Secologanin Synthase (SLS): A cytochrome P450-dependent monooxygenase (CYP72A1), SLS is responsible for the oxidative cleavage of the cyclopentane ring of loganin, a critical step that yields this compound.[4][5] This reaction requires NADPH and molecular oxygen.[4]

The subcellular and tissue-specific localization of these enzymes highlights the compartmentalization of the pathway. In Catharanthus roseus, the initial steps of the secoiridoid pathway leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final two steps catalyzed by LAMT and SLS are preferentially expressed in the leaf epidermis.[6] This spatial separation necessitates the transport of intermediates between different cell types.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data for key enzymes and metabolites in the this compound biosynthetic pathway. This information is crucial for metabolic modeling and engineering efforts aimed at enhancing the production of downstream alkaloids.

| Enzyme | Substrate | Product | Plant Source | K_m_ | V_max_ | Optimal pH | Reference(s) |

| Loganic Acid O-Methyltransferase (LAMT) | Loganic Acid | Loganin | Catharanthus roseus | 12.5 mM | Not Reported | 7.5 - 8.5 | [1] |

| Secologanin Synthase (SLS) | Loganin | Secologanin | Lonicera japonica | Not Reported | Not Reported | ~7.5 | [4] |

| Strictosidine Synthase (STR) | Secologanin, Tryptamine | Strictosidine | Catharanthus roseus cultured cells | 0.46 mM (for secologanin) | 5.85 nkat/mg protein | 5.0 - 7.5 | [7] |

| Metabolite | Plant Species | Tissue/Organ | Concentration (mg/g fresh weight) | Condition | Reference(s) |

| Secologanin | Symphoricarpos albus | Berries | 3.35 ± 0.24 | Methanol extraction | [8] |

| Secologanin | Catharanthus roseus | Seedlings | Increased with fungicide treatment | Fungicide treatment | [9] |

| Loganin | Catharanthus roseus | Seedlings | Increased with fungicide treatment | Fungicide treatment | [9] |

| Secologanin | Catharanthus roseus | Mutant leaves | ~0.01 (low) | Mutant M2-1582 | [6] |

| Secologanin | Catharanthus roseus | Mutant leaves | ~0.27 (after grafting) | Grafted on WT | [6] |

Signaling and Regulation of this compound Biosynthesis

The biosynthesis of this compound and its subsequent incorporation into TIAs is tightly regulated by a complex signaling network, with the phytohormone jasmonate playing a central role. Jasmonate signaling is a key elicitor of defense responses in plants, which often involves the production of secondary metabolites.

Jasmonate Signaling Pathway

The jasmonate signaling cascade is initiated by the perception of jasmonic acid-isoleucine (JA-Ile), which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3] This derepresses transcription factors (TFs) that activate the expression of biosynthetic genes. In the context of TIA biosynthesis in C. roseus, a well-characterized signaling module involves the transcription factors CrMYC2, ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins, and BIS (bHLH Iridoid Synthesis) proteins.[10][11]

-

CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts as a master regulator, activating the expression of downstream TFs like ORCAs.[3]

-

ORCA TFs: Members of the AP2/ERF family of transcription factors that directly bind to and activate the promoters of several TIA biosynthetic genes, including those in the this compound pathway.[2][6]

-

BIS TFs: Another group of bHLH transcription factors that specifically regulate the expression of genes in the upstream part of the secoiridoid pathway leading to loganin.[10]

The interplay between these transcription factors allows for the fine-tuned regulation of metabolic flux towards TIA production in response to developmental cues and environmental stimuli.

Crosstalk with Other Metabolic Pathways

The this compound pathway does not operate in isolation but is interconnected with other metabolic pathways. The MEP pathway, which provides the precursors for this compound, is a central hub in isoprenoid biosynthesis, supplying building blocks for a wide range of compounds, including chlorophylls, carotenoids, and hormones. There is also evidence of crosstalk between the terpenoid and phenylpropanoid pathways, two major branches of plant secondary metabolism.[12][13] This crosstalk can occur at the level of precursor supply, as both pathways utilize primary metabolites, and through shared regulatory elements and signaling molecules like jasmonates.[14] For instance, some jasmonate-responsive transcription factors have been shown to regulate genes in both terpenoid and phenylpropanoid biosynthesis.[2]

Experimental Protocols

Extraction of Secologanin from Plant Material

This protocol describes a general method for the extraction of secologanin from fresh plant tissues using ultrasonication, which has been shown to be an efficient method.[8]

Materials:

-

Fresh plant material (e.g., leaves, berries)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh a known amount of the powdered tissue (e.g., 1 g) and transfer it to a suitable container.

-

Add a defined volume of methanol (e.g., 20 mL) to the powdered tissue.

-

Place the sample in an ultrasonic bath or use a probe sonicator to treat the sample for a specified duration (e.g., 30 minutes).[8] Maintain a low temperature during sonication to prevent degradation of the analyte.

-

After sonication, centrifuge the mixture to pellet the plant debris.

-

Carefully decant the supernatant and filter it through filter paper to remove any remaining particulate matter.

-

The extraction can be repeated on the plant debris pellet to ensure complete recovery of this compound.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for HPLC analysis) for quantification.

Quantification of Secologanin by HPLC-UV

This protocol outlines a general procedure for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Secologanin standard of known purity

-

HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Syringe filters (0.45 µm)

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of secologanin in methanol at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of standard solutions of decreasing concentrations by serial dilution to generate a calibration curve.

-

Sample Preparation: Filter the re-dissolved plant extract through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase consists of a gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 25 °C).

-

Injection Volume: Inject a fixed volume of the standard solutions and samples (e.g., 20 µL).

-

Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 238-242 nm.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms of the samples by comparing its retention time with that of the standard.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Calculate the amount of this compound in the original plant material (e.g., in mg/g fresh weight).

-

Enzyme Assay for Secologanin Synthase (SLS)

This protocol describes an in vitro assay for measuring the activity of secologanin synthase from microsomal protein preparations.

Materials:

-

Plant tissue for microsome isolation (e.g., young leaves of C. roseus)

-

Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing sucrose, EDTA, DTT, and PVPP)

-

Homogenizer

-

Ultracentrifuge

-

Microsome resuspension buffer (e.g., phosphate buffer, pH 7.5)

-

Loganin (substrate)

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 7.5)

-

Stopping solution (e.g., ethyl acetate or methanol)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Microsome Isolation:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and chloroplasts.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet with resuspension buffer and re-centrifuge.

-

Resuspend the final microsomal pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of loganin, and the microsomal protein preparation.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30 °C) for a few minutes.

-

Initiate the reaction by adding NADPH to the mixture.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding a stopping solution (e.g., an equal volume of ethyl acetate).

-

Include control reactions, such as a reaction without NADPH or a reaction with boiled microsomes, to account for non-enzymatic conversion.

-

-

Product Analysis:

-

Extract the product (secologanin) from the reaction mixture using the organic solvent.

-

Evaporate the solvent and re-dissolve the residue in a suitable solvent for analysis.

-

Analyze the formation of secologanin using HPLC-UV or LC-MS by comparing the retention time and/or mass spectrum with an authentic standard.

-

Quantify the amount of secologanin produced to determine the enzyme activity (e.g., in pkat/mg protein).

-

Enzyme Assay for Loganic Acid O-Methyltransferase (LAMT)

This protocol describes an in vitro assay for measuring the activity of the soluble enzyme LAMT.

Materials:

-

Plant tissue for soluble protein extraction (e.g., young leaves of C. roseus)

-

Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing DTT and PVPP)

-

Homogenizer

-

Centrifuge

-

Loganic acid (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Stopping solution (e.g., methanol or acidic solution)

-

HPLC system for product analysis

Procedure:

-

Soluble Protein Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at a high speed (e.g., 20,000 x g) to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

Optionally, the protein extract can be partially purified using methods like ammonium sulfate precipitation or column chromatography to enrich for LAMT activity.

-

Determine the protein concentration of the extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of loganic acid, a known concentration of SAM, and the soluble protein extract.

-

Incubate the reaction at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping solution.

-

Include control reactions, such as a reaction without SAM or a reaction with boiled protein extract.

-

-

Product Analysis:

-

Analyze the formation of loganin using HPLC-UV. Loganin can be separated from loganic acid on a C18 column and quantified by comparing its peak area to a standard curve.

-

Calculate the enzyme activity based on the amount of loganin produced over time.

-

Mandatory Visualizations

Caption: Simplified biosynthetic pathway of this compound and its incorporation into terpenoid indole alkaloids.

Caption: Jasmonate signaling pathway regulating terpenoid indole alkaloid biosynthesis.

References

- 1. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Jasmonate- and Salicylic Acid-Induced Transcription Factor ZjWRKY18 Regulates Triterpenoid Accumulation and Salt Stress Tolerance in Jujube - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Iridoid Glucoside Transporters in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inter-organ transport of secologanin allows assembly of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Do Fungicides Affect Alkaloid Production in Catharanthus roseus (L.) G. Don. Seedlings? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and isolation of secologanate from natural sources.

An In-depth Technical Guide to the Discovery and Isolation of Secologanate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, and its more commonly isolated methyl ester form, secologanin, are pivotal secoiridoid monoterpenes in the plant kingdom. Their significance stems from their role as a crucial precursor in the biosynthesis of over 3,000 biologically active terpenoid indole alkaloids (TIAs), including the renowned anticancer agents vinblastine and vincristine, which are derived from Catharanthus roseus[1][2]. The intricate structure and high reactivity of this compound make its isolation and synthesis a subject of intense research. This guide provides a comprehensive overview of the discovery of its biosynthetic pathway and detailed technical protocols for its extraction and isolation from natural sources.

Discovery and Biosynthesis of Secologanin

The biosynthesis of secologanin is a complex enzymatic process that begins with geranyl pyrophosphate (GPP) from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[3][4]. The entire pathway to secologanin has been successfully characterized, revealing a series of specialized enzymes and intermediate compounds. In a plant like Catharanthus roseus, the initial steps leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final reactions to produce secologanin take place in the leaf epidermis[1][4].

The key enzymatic steps are:

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol 8-hydroxylase (G10H): Hydroxylates geraniol.

-

Iridoid Synthase (ISY): Catalyzes the cyclization to form the iridoid backbone[1][5].

-

Loganic Acid O-methyltransferase (LAMT): Methylates loganic acid to form loganin[1].

-

Secologanin Synthase (SLS): A key cytochrome P450 enzyme that cleaves the cyclopentane ring of loganin to form secologanin[3][6].

dot

Caption: Figure 1: Key enzymatic steps in the secologanin biosynthetic pathway.

Isolation of Secologanin from Natural Sources

Secologanin is highly reactive, making its extraction challenging due to potential degradation by enzymes like β-glucosidase or by changes in temperature and pH[7]. Symphoricarpos albus (common snowberry) is a significant natural source for secologanin extraction[8]. The selection of an appropriate extraction method is critical to maximize yield and minimize decomposition.

Experimental Workflow for Isolation and Analysis

The general procedure involves careful harvesting and preparation of the plant material, followed by an optimized extraction technique, and subsequent purification and analysis.

dot

Caption: Figure 2: A generalized experimental workflow for secologanin isolation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient isolation. The following protocols are based on comparative studies aimed at optimizing secologanin extraction.

Protocol 1: Ultrasonication-Assisted Extraction

Ultrasonication is a rapid and highly efficient method for extracting secologanin, particularly when using organic solvents that inhibit enzymatic degradation[7].

Materials and Equipment:

-

Fresh plant material (e.g., S. albus berries)

-

Liquid nitrogen

-

Mortar and pestle

-

Ultrasonication bath

-

Extraction solvent (Methanol or Ethanol recommended)

-

Centrifuge and/or filtration apparatus

Procedure:

-

Weigh 1 gram of fresh plant material.

-

Immediately freeze the material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered sample to a suitable vessel and add 20 mL of the extraction solvent (e.g., methanol).

-

Place the vessel in an ultrasonication bath and sonicate for 30 minutes[7].

-

After extraction, centrifuge the mixture to pellet the solid plant debris.

-

Decant the supernatant, which contains the crude secologanin extract.

-

The extract can be directly used for quantitative analysis or concentrated under reduced pressure for further purification.

Protocol 2: Quantitative Analysis by ¹H-NMR

A rapid and reliable quantitative ¹H-NMR method can be used to determine the secologanin content in crude extracts without extensive pre-purification steps[8].

Materials and Equipment:

-

Crude extract

-

NMR spectrometer (e.g., 500 MHz)

-

Deuterated solvent (e.g., Methanol-d₄)

-

Internal Standard (Gallic acid is suitable)[7]

-

NMR tubes

Procedure:

-

Prepare a stock solution of the internal standard (e.g., 200 µg of gallic acid in a known volume of deuterated solvent)[8].

-

Dissolve a known mass of the dried crude extract in a precise volume of the internal standard stock solution.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H-NMR spectrum. The signal for H-9 of secologanin, which is a well-separated signal in the range of δ 7.4-7.5, is used for quantification[8]. The sharp singlet of gallic acid at δ 6.91 serves as the reference[7].

-

Integrate the peak area of the secologanin H-9 signal and the internal standard signal.

-

Calculate the amount of secologanin in the extract by comparing the relative ratio of the peak integrals and the known amount of the internal standard[8].

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of secologanin. The following table summarizes the quantitative results from a comparative study on Symphoricarpos albus.

| Extraction Method | Solvent | Yield of Secologanin (mg/g fresh weight) | Reference |

| Ultrasonication | Methanol | 3.35 ± 0.24 | [8] |

| Ultrasonication | Ethanol | ~3.20 (estimated from data) | [7] |

| Ultrasonication | Acetone | Less efficient than alcohols | [7] |

| Ultrasonication | Water | Lowest yield (due to enzymatic hydrolysis) | [7] |

| Microwave-Assisted | Water | High yield (enzyme denaturation) | [7] |

| Hot Water Extraction | Water | High yield (enzyme denaturation) | [7] |

Table 1: Comparison of different extraction methods for secologanin from S. albus. Ultrasonication with methanol provided the highest and most repeatable yield.

Conclusion

The discovery of the this compound biosynthetic pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce valuable TIAs. For researchers in natural product chemistry and drug development, efficient and reliable isolation of this compound/secologanin remains a critical first step. The data clearly indicate that ultrasonication with organic solvents like methanol is a superior method for extracting this labile compound, preventing enzymatic degradation and providing high yields[7][8]. The use of quantitative ¹H-NMR allows for rapid and accurate determination of secologanin content, streamlining the process of screening natural sources and optimizing extraction protocols[8]. This guide provides the foundational knowledge and detailed protocols necessary for the successful isolation and analysis of this compound for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Secologanin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functional characterization of secologanin synthase-like homologous genes suggests their involvement in the biosynthesis of diverse metabolites in the secoiridoid biosynthetic pathway of Camptotheca acuminata Decne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Secologanate in Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secologanate, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of plant defense compounds, most notably the terpenoid indole alkaloids (TIAs). Its synthesis and subsequent condensation with tryptamine initiate a complex metabolic cascade leading to over 3,000 distinct alkaloids, many of which possess significant pharmacological and defensive properties. The production of this compound is tightly regulated, primarily through the jasmonate signaling pathway, which is activated in response to biotic stresses such as herbivory and pathogen attack. This guide provides a comprehensive overview of this compound's function, detailing its biosynthesis, its role in the production of defense metabolites, the signaling pathways that govern its formation, and the experimental protocols for its analysis.

The this compound Biosynthesis Pathway

This compound is synthesized from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol 4-phosphate (MEP) pathway in plastids. These precursors are converted to the C10 monoterpene precursor, geranyl diphosphate (GPP). The core pathway to this compound involves a series of enzymatic conversions primarily characterized in species like Catharanthus roseus.

The key enzymatic steps are:

-

Geraniol Synthase (GES): Converts GPP to geraniol.

-

Geraniol 10-hydroxylase (G10H): A cytochrome P450 enzyme that hydroxylates geraniol to 10-hydroxygeraniol.

-

10-Hydroxygeraniol Oxidoreductase (10HGO): Oxidizes 10-hydroxygeraniol.

-

Iridoid Synthase (IS): Catalyzes the cyclization of 8-oxogeranial to form the iridoid skeleton.

-

7-Deoxyloganic Acid 7-Hydroxylase (7DLH): A cytochrome P450 (CYP72A224) that hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

-

Secologanin Synthase (SLS): A key cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form this compound.[1]

Interestingly, in C. roseus, this pathway exhibits spatial separation. Early steps leading to 7-deoxyloganic acid occur in the internal phloem-associated parenchyma (IPAP) cells, while the final steps catalyzed by LAMT and SLS occur in the leaf epidermal cells.

This compound as a Precursor to Terpenoid Indole Alkaloids (TIAs)

The primary defensive role of this compound is to serve as the terpenoid backbone for all TIAs. In a critical condensation reaction catalyzed by Strictosidine Synthase (STR) , this compound reacts with tryptamine (derived from the shikimate pathway) to form strictosidine.

Strictosidine is the universal precursor for the entire class of TIAs. It is subsequently deglycosylated by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that is the substrate for a multitude of branching pathways. These pathways produce a wide variety of monomeric alkaloids, such as ajmalicine, catharanthine, and vindoline, which can then be coupled to form the potent dimeric anticancer alkaloids, vinblastine and vincristine.[2] The activation of the strictosidine "time bomb" upon tissue damage is a key defense strategy.[3]

Regulation of this compound Biosynthesis by Jasmonate Signaling

The biosynthesis of this compound and downstream TIAs is a classic example of an inducible plant defense, primarily regulated by the phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile). Herbivore feeding or pathogen attack triggers a rapid increase in JA levels, initiating a signaling cascade that upregulates the expression of TIA pathway genes.

The core JA signaling module operates as follows:

-

Perception: In the presence of JA-Ile, the F-box protein COI1 (CORONATINE INSENSITIVE 1) forms a co-receptor complex that binds to JAZ (Jasmonate ZIM-domain) repressor proteins.

-

De-repression: This binding targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Transcription Factors (TFs): The degradation of JAZ repressors liberates various transcription factors that they were previously inhibiting.[4]

-

Gene Expression: These activated TFs then bind to specific cis-regulatory elements in the promoters of target genes, including those in the this compound and TIA pathways, to activate their transcription.[4][5]

Key jasmonate-responsive transcription factors that regulate the TIA pathway in C. roseus include:

-

AP2/ERF family: The ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins (e.g., ORCA3) are major activators that bind to the Jasmonate- and Elicitor-Responsive Element (JERE) in the promoter of the Strictosidine Synthase (STR) gene.[6]

-

bHLH family: CrMYC2 is a key regulator that, upon release from JAZ repression, activates the expression of ORCA transcription factors.

-

WRKY and ZCT families: Members of these families also play roles in fine-tuning the transcriptional response.[6]

Quantitative Data on this compound Pathway Induction

Elicitation with methyl jasmonate (MJ), a volatile derivative of JA, is a standard experimental technique to mimic herbivore-induced defense responses and study the induction of secondary metabolite pathways. The following table summarizes quantitative data on the accumulation of this compound and its direct downstream product, strictosidine, in Catharanthus roseus following MJ treatment.

| Compound | Plant System | Elicitor Treatment | Fold Change / % Increase | Reference |

| Secologanin | C. roseus hairy root cultures | 250 µM Methyl Jasmonate | 150-370% Increase | [6] |

| Strictosidine | C. roseus hairy root cultures | 250 µM Methyl Jasmonate | 150-370% Increase | [6] |

| Strictosidine | C. roseus in vitro plants | Methyl Jasmonate & Ethephon | ~10.6-fold Increase (from ~94 to 995 µg/g FW) | [3] |

| Ajmalicine | C. roseus cell suspension | 100 µM Methyl Jasmonate | ~19-fold Increase | [7] |

| Catharanthine | C. roseus plants (upper leaves) | Jasmonic Acid | ~1.28-fold Increase (28%) |

Note: The production of strictosidine and other TIAs is directly dependent on the availability of this compound. An increase in these downstream compounds strongly implies an increased flux through the this compound biosynthesis pathway.

Key Experimental Protocols

Extraction of this compound and TIAs from Plant Tissue

This protocol provides a general methodology for the extraction of semi-polar metabolites like this compound and TIAs for subsequent analysis.

-

Sample Collection & Preparation:

-

Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Accurately weigh the frozen powder (e.g., 50-100 mg) into a microcentrifuge tube. It is critical to keep the samples frozen during this process to prevent degradation.

-

-

Extraction:

-

Prepare an extraction solvent, typically an acidic methanol solution (e.g., 80% methanol with 0.1% formic acid). The acid helps to keep alkaloids in their protonated, more soluble form.

-

Add the pre-chilled extraction solvent to the frozen tissue powder at a fixed ratio (e.g., 10 µL per 1 mg of tissue).

-

Include an appropriate internal standard in the extraction solvent for accurate quantification if desired.

-

Homogenize the sample using a bead beater or vortex mixer for 5-10 minutes at 4°C.

-

Centrifuge the homogenate at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Sample Cleanup:

-

Carefully transfer the supernatant to a new tube.

-

For cleaner samples, a solid-phase extraction (SPE) step using a mixed-mode cation exchange cartridge can be employed.

-

Alternatively, for direct analysis, filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and specific quantification of this compound and TIAs.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is most common for alkaloids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the target compound) and one or more specific product ions generated by its fragmentation in the collision cell.

-

MRM Transitions: Specific precursor-product ion pairs must be optimized for each analyte (e.g., this compound, strictosidine) using authentic standards.

-

Quantification: The peak area of the MRM transition for the analyte is integrated and compared to a calibration curve generated from authentic standards to determine its concentration in the sample.

-

Conclusion and Future Perspectives

This compound is a cornerstone of chemical defense in numerous plant species, serving as the gateway to the vast and pharmacologically vital family of terpenoid indole alkaloids. Its biosynthesis is a tightly controlled process, intricately linked to the jasmonate signaling pathway, allowing plants to mount a robust defense in response to environmental threats. For researchers in drug development, understanding the regulation of the this compound pathway is critical for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in plant cell cultures or heterologous systems. Future research will likely focus on further elucidating the complex transcriptional networks that fine-tune this compound production and identifying the transporters involved in its trafficking between cellular compartments, paving the way for more targeted and efficient strategies to harness these potent natural compounds.

References

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. pakbs.org [pakbs.org]

An In-depth Technical Guide to the Key Enzymes of Secologanate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of valuable monoterpenoid indole alkaloids (MIAs), including the potent anticancer agents vincristine and vinblastine, the antiarrhythmic ajmalicine, and the antihypertensive reserpine. The intricate biosynthetic pathway leading to this compound involves a series of enzymatic conversions, the elucidation of which is paramount for the metabolic engineering of high-value MIAs in plant and microbial systems. This technical guide provides a comprehensive overview of the core enzymes involved in the this compound biosynthesis pathway, presenting their functional roles, subcellular localization, available kinetic data, and detailed experimental protocols for their characterization.

The this compound Biosynthesis Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of this compound from the primary metabolite geraniol is a multi-step process primarily elucidated in the medicinal plant Catharanthus roseus. The pathway involves a series of oxidation, reduction, glycosylation, and methylation reactions catalyzed by a suite of specialized enzymes. The spatial separation of these enzymatic steps within different cell types and subcellular compartments adds another layer of complexity to the regulation of this vital pathway.

Key Enzymes in this compound Biosynthesis

This section details the key enzymes responsible for the conversion of geraniol to this compound.

Geraniol 10-hydroxylase (G10H) / Geraniol 8-oxidase (G8O)

-

Function: G10H (EC 1.14.14.83), a cytochrome P450 monooxygenase, catalyzes the initial and committed step in the secoiridoid pathway: the hydroxylation of geraniol at the C-10 position to produce 10-hydroxygeraniol.[1][2][3][4][5] This enzyme is also referred to as geraniol 8-oxidase (G8O).

-

Subcellular Localization: G10H is localized to the endoplasmic reticulum (ER) within internal phloem-associated parenchyma (IPAP) cells of young leaves.[1]

Quantitative Data for Geraniol 10-hydroxylase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| G10H (CYP76B6) | Catharanthus roseus | Geraniol | 0.8 µM | Not Reported | Not Reported | |

| G10H (CYP97C27) | Croton stellatopilosus | Geranylgeraniol | 0.8 µM | Not Reported | Not Reported |

Experimental Protocols

Enzyme Activity Assay for Geraniol 10-hydroxylase

This protocol is a generalized method for determining G10H activity in microsomal preparations.

-

Microsome Isolation:

-

Harvest fresh plant material (e.g., young leaves of C. roseus) and freeze immediately in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and homogenize in extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, and polyvinylpyrrolidone).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.6).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

NADPH generating system (e.g., 1 mM NADPH, 4.5 mM glucose-6-phosphate, 1 IU glucose-6-phosphate dehydrogenase)

-

Geraniol (e.g., 50 µM)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.6) to a final volume of 200 µL.

-

-

Initiate the reaction by adding the substrate (geraniol).

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction mixture with the organic solvent.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing the retention time and mass spectrum with an authentic standard of 10-hydroxygeraniol.[4][6]

-

Purification of Recombinant Geraniol 10-hydroxylase

-

Heterologous Expression:

-

Clone the full-length cDNA of G10H into a suitable expression vector (e.g., pET-28a for E. coli or pYeDP60 for yeast).

-

Transform the expression construct into the appropriate host cells (E. coli BL21(DE3) or a suitable yeast strain).

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or by galactose induction for yeast).

-

-

Protein Purification:

-

Harvest the cells and lyse them by sonication or enzymatic digestion.

-

Centrifuge the lysate to separate the soluble and membrane fractions (G10H is a membrane protein).

-

If using a His-tagged construct, solubilize the membrane fraction with a suitable detergent and purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Elute the bound protein with an imidazole gradient.

-

Assess the purity of the protein by SDS-PAGE.[6]

-

8-Hydroxygeraniol Oxidoreductase (8-HGO)

-

Function: 8-HGO is an oxidoreductase that catalyzes the two-step oxidation of 8-hydroxygeraniol to 8-oxogeranial, via the intermediate 8-hydroxygeranial.

-

Subcellular Localization: The subcellular localization of 8-HGO is suggested to be cytoplasmic.[7]

Quantitative Data for 8-Hydroxygeraniol Oxidoreductase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| 8-HGO | Catharanthus roseus | 8-hydroxygeraniol | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Enzyme Activity Assay for 8-Hydroxygeraniol Oxidoreductase

-

Enzyme Preparation:

-

Prepare a crude protein extract from plant tissue or use purified recombinant 8-HGO.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Enzyme preparation

-

8-hydroxygeraniol (e.g., 100 µM)

-

NAD⁺ or NADP⁺ (e.g., 1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final volume of 200 µL.

-

-

Initiate the reaction by adding the substrate.

-

Incubate at 30°C for a defined period.

-

Stop the reaction and extract with an organic solvent.

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS, identifying 8-hydroxygeranial and 8-oxogeranial based on their mass spectra and retention times compared to standards.

-

Iridoid Synthase (ISY)

-

Function: ISY is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, producing nepetalactol and iridodial.[7][8]

-

Subcellular Localization: Iridoid synthase is localized to the cytoplasm.[7]

Quantitative Data for Iridoid Synthase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| ISY | Catharanthus roseus | 8-oxogeranial | 0.6 ± 0.1 µM | 3.8 ± 0.2 s⁻¹ | 6.3 µM⁻¹s⁻¹ |

Experimental Protocols

Spectrophotometric Enzyme Assay for Iridoid Synthase

This continuous assay measures the consumption of NADPH at 340 nm.

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Purified recombinant ISY (e.g., 1-5 µg)

-

NADPH (e.g., 200 µM)

-

Reaction buffer (e.g., 50 mM MOPS, pH 7.0) to a final volume of 200 µL.

-

-

Equilibrate the mixture at 30°C in a spectrophotometer.

-

-

Reaction Initiation and Measurement:

GC-MS Based Product Analysis for Iridoid Synthase

-

Enzyme Assay:

-

Perform the enzyme assay as described above, but in a larger volume (e.g., 500 µL) and for a longer duration (e.g., 1-3 hours).

-

Stop the reaction and extract the products with an organic solvent (e.g., dichloromethane).

-

-

Product Analysis:

-

Analyze the extracted products by GC-MS.

-

Identify nepetalactol and iridodial by comparing their mass spectra and retention times with authentic standards.[7]

-

Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7-DLS)

-

Function: IO, also known as 7-deoxyloganetic acid synthase (7-DLS), is a cytochrome P450 enzyme that catalyzes the three-step oxidation of nepetalactol/iridodial to 7-deoxyloganetic acid.[9][10][11]

-

Subcellular Localization: Iridoid oxidase is localized to the endoplasmic reticulum.[9][12]

Quantitative Data for Iridoid Oxidase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| IO (CYP76A26) | Catharanthus roseus | cis-trans-nepetalactol | Not Reported | 5.2 s⁻¹ | Not Reported | [12] |

Experimental Protocols

Enzyme Activity Assay for Iridoid Oxidase

-

Microsome Preparation:

-

Prepare microsomal fractions from plant tissue or from a heterologous expression system (e.g., yeast) expressing IO and a cytochrome P450 reductase (CPR).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein

-

NADPH generating system

-

Nepetalactol or iridodial as substrate

-

Reaction buffer.

-

-

Incubate at 30°C.

-

-

Product Analysis:

-

Extract the product, 7-deoxyloganetic acid, and analyze by LC-MS.

-

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)

-

Function: 7-DLGT (EC 2.4.1.323) catalyzes the glucosylation of 7-deoxyloganetic acid to form 7-deoxyloganic acid, using UDP-glucose as the sugar donor.[6][13][14]

-

Subcellular Localization: 7-DLGT is localized in the internal phloem-associated parenchyma (IPAP) cells.[12][14]

Quantitative Data for 7-Deoxyloganetic Acid Glucosyltransferase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| 7-DLGT (UGT8) | Catharanthus roseus | 7-deoxyloganetic acid | 0.088 mM | 0.130 s⁻¹ | 1.48 mM⁻¹s⁻¹ | [13] |

| UDP-glucose | 5.38 mM | 0.325 s⁻¹ | 0.06 mM⁻¹s⁻¹ | [13] | ||

| 7-DLGT (UGT6) | Catharanthus roseus | 7-deoxyloganetin | 0.202 mM | 0.0355 s⁻¹ | 0.176 mM⁻¹s⁻¹ | [15] |

| UDP-glucose | 0.117 mM | 0.0320 s⁻¹ | 0.274 mM⁻¹s⁻¹ | [15] |

Experimental Protocols

Enzyme Activity Assay for 7-Deoxyloganetic Acid Glucosyltransferase

-

Enzyme Purification:

-

Express a His-tagged 7-DLGT in E. coli and purify using Ni-NTA affinity chromatography.[12]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified 7-DLGT (e.g., 10-25 µg)

-

7-deoxyloganetic acid (e.g., 0.01 to 5 mM for kinetic studies)

-

UDP-glucose (e.g., 5 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 100 µL.

-

-

Incubate at 30°C for 10 minutes.

-

Stop the reaction by adding methanol.

-

-

Product Analysis:

-

Analyze the formation of 7-deoxyloganic acid by HPLC.[12]

-

7-Deoxyloganic Acid 7-Hydroxylase (7-DLH)

-

Function: 7-DLH is a cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.[16][17]

-

Subcellular Localization: The exact subcellular localization is yet to be definitively elucidated, but it is proposed to be in the leaf epidermis.[12][14]

Quantitative Data for 7-Deoxyloganic Acid 7-Hydroxylase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| 7-DLH | Catharanthus roseus | 7-deoxyloganic acid | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Enzyme Activity Assay for 7-Deoxyloganic Acid 7-Hydroxylase

-

Microsome Preparation:

-

Prepare microsomes from a system heterologously expressing 7-DLH and a CPR.

-

-

Enzyme Assay:

-

Incubate the microsomes with 7-deoxyloganic acid and an NADPH generating system.

-

-

Product Analysis:

-

Analyze the formation of loganic acid by LC-MS.

-

Loganic Acid O-Methyltransferase (LAMT)

-

Function: LAMT catalyzes the methylation of the carboxyl group of loganic acid to form loganin, using S-adenosyl-L-methionine (SAM) as the methyl donor.[13][18][19][20][21]

-

Subcellular Localization: LAMT is localized in the leaf epidermis.[1]

Quantitative Data for Loganic Acid O-Methyltransferase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| LAMT | Vinca rosea | Loganic acid | 12.5 mM | Not Reported | Not Reported | [13][18] |

Experimental Protocols

Enzyme Activity Assay for Loganic Acid O-Methyltransferase

-

Enzyme Purification:

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified LAMT (e.g., 20 µg)

-

Loganic acid (e.g., 0.5 mM)

-

S-adenosyl-L-methionine (SAM) (e.g., 1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 100 µL.

-

-

Incubate at 40°C for 30 minutes.

-

Stop the reaction by adding methanol.

-

-

Product Analysis:

-

Analyze the formation of loganin by HPLC.[22]

-

Secologanin Synthase (SLS)

-

Function: SLS (EC 1.14.19.62) is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.[23][24][25][26][27]

-

Subcellular Localization: SLS is localized to the endoplasmic reticulum of leaf epidermal cells.[26]

Quantitative Data for Secologanin Synthase

| Enzyme | Source Organism | Substrate | Km | kcat | kcat/Km | Reference |

| SLS | Lonicera japonica | Loganin | Not Reported | Not Reported | Not Reported | [24][27] |

Experimental Protocols

Enzyme Activity Assay for Secologanin Synthase

-

Microsome Preparation:

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein

-

Loganin

-

NADPH and molecular oxygen.

-

-

Incubate under appropriate conditions.

-

-

Product Analysis:

Cytochrome P450 Reductase (CPR)

-

Function: CPR is a flavoprotein that is essential for the activity of all cytochrome P450 enzymes in the this compound pathway (G10H, IO, 7-DLH, and SLS) by donating electrons from NADPH.[17]

-

Subcellular Localization: CPR is localized to the endoplasmic reticulum, where it interacts with the P450 enzymes.

Experimental Protocols

Cytochrome P450 Reductase Activity Assay

Commercially available kits can be used to measure CPR activity colorimetrically by monitoring the reduction of a chromogenic substrate.[14] Alternatively, activity can be measured by monitoring the reduction of cytochrome c.

Pathway and Workflow Diagrams

Caption: The this compound biosynthesis pathway from geraniol.

Caption: General workflow for recombinant protein expression and purification.

Caption: Workflow for determining subcellular localization using GFP fusion.

Conclusion

The biosynthesis of this compound is a finely tuned and spatially organized metabolic pathway. A thorough understanding of the key enzymes involved, including their catalytic mechanisms, kinetic properties, and regulation, is essential for the successful metabolic engineering of MIA production. While significant progress has been made in identifying and characterizing the enzymes of the this compound pathway, further research is needed to fill the gaps in our knowledge, particularly concerning the kinetic parameters of several key enzymes and the regulatory networks that govern the flux through this pathway. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and harness its potential for the production of valuable pharmaceuticals.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Geraniol 8-hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing Substrate Preference of Iridoid Synthase via Focused Polarity-Steric Mutagenesis Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Gene cloning and functional analysis of an iridoid oxidase gene in Rehmannia glutinosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. A 7-Deoxyloganetic Acid Glucosyltransferase Contributes a Key Step in Secologanin Biosynthesis in Madagascar Periwinkle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Transcriptome‐based identification and functional characterization of iridoid synthase involved in monotropein biosynthesis in blueberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. experts.illinois.edu [experts.illinois.edu]

- 21. researchgate.net [researchgate.net]

- 22. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 23. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular characterization and overexpression analyses of secologanin synthase to understand the regulation of camptothecin biosynthesis in Nothapodytes nimmoniana (Graham.) Mabb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Secologanate: A Technical Guide to a Secoiridoid Monoterpene Glycoside with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanate, a secoiridoid monoterpene glycoside, is a key biosynthetic intermediate in the production of a wide array of biologically active terpenoid indole alkaloids. Found in various plant species, notably in the family Caprifoliaceae such as Lonicera japonica (Japanese honeysuckle), this compound is gaining increasing attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its biological activities, underlying mechanisms of action, and detailed experimental protocols for its study.

Core Concepts

This compound is derived from the iridoid glucoside loganin through the enzymatic action of secologanin synthase. Its unique chemical structure, characterized by a secoiridoid skeleton and a glucose moiety, serves as a versatile scaffold for the biosynthesis of complex alkaloids.

Biological Activities and Therapeutic Potential

Emerging research has highlighted the potential of this compound in several therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer activities.

Neuroprotective Effects

Studies have demonstrated the neuroprotective properties of this compound. In a preclinical model of epilepsy, administration of this compound at doses of 10 mg/kg and 20 mg/kg body weight showed a significant protective effect against neuronal cell damage. The proposed mechanism involves the modulation of neurochemical balance and the amelioration of oxidative stress. Specifically, treatment with this compound was found to significantly decrease caspase activity, a key mediator of apoptosis, and reduce oxidative stress parameters in brain tissues.

Anticancer Potential

While direct studies on the anticancer activity of this compound are emerging, research on closely related secoiridoids provides valuable insights. For instance, secoxyloganin, a structurally similar compound, has been shown to inhibit the growth of breast cancer cells (MDA-MB-231) by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. This activity was associated with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. These findings suggest that this compound may possess similar anticancer properties worthy of further investigation.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is an active area of research. While specific IC50 values for this compound are not yet widely reported, the known anti-inflammatory mechanisms of related compounds often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

A critical aspect of drug development is the quantitative assessment of a compound's potency. As of the latest literature review, specific IC50 and EC50 values for this compound's primary biological activities are not extensively documented. The following table summarizes the available quantitative data, which is currently limited to in-vivo dosage information for its neuroprotective effects. Further dose-response studies are required to establish a comprehensive quantitative profile.

| Biological Activity | Assay/Model | Test System | Parameter | Value | Reference |

| Neuroprotection | Epilepsy Model | Wistar Rats | Dosage | 10 mg/kg | |

| Dosage | 20 mg/kg |

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of several key signaling pathways.

Apoptosis Pathway

Evidence suggests that this compound may exert its neuroprotective and potential anticancer effects by influencing the apoptotic pathway. The observed decrease in caspase activity in neuronal cells following this compound treatment points towards an anti-apoptotic mechanism in the context of neuroprotection. Conversely, in cancer cells, the induction of apoptosis, as seen with the related compound secoxyloganin, is a key mechanism for inhibiting tumor growth. This involves the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Caption: Modulation of the Apoptosis Pathway by this compound.

Oxidative Stress Response

This compound has been shown to ameliorate oxidative stress, a key factor in neurodegenerative diseases. By reducing oxidative stress parameters, this compound helps to protect neuronal cells from damage. The exact molecular targets within the oxidative stress response pathway are a subject for further investigation.

Caption: this compound's Role in the Oxidative Stress Response.

Experimental Protocols

Extraction and Purification of this compound from Lonicera japonica**

This protocol outlines a general method for the extraction and purification of this compound, which can be adapted based on laboratory-specific equipment and reagents.

-

Plant Material Preparation: Fresh or dried flower buds of Lonicera japonica are collected and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature with agitation for a specified period. The extraction process is typically repeated multiple times to ensure maximum yield.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and other non-polar compounds. The aqueous layer, containing the glycosides, is retained.

-